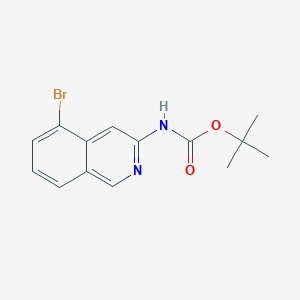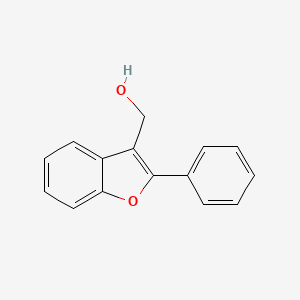![molecular formula C11H18N2O4S B13674503 1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione](/img/structure/B13674503.png)
1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core structure with a Boc-protected aminoethylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form Boc-protected aminoethylthio.
Formation of Pyrrolidine-2,5-dione: The pyrrolidine-2,5-dione core is synthesized through cyclization reactions involving appropriate precursors.
Thioether Formation: The Boc-protected aminoethylthio group is introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine-2,5-dione core can be reduced to form pyrrolidine derivatives.
Substitution: The Boc-protected amino group can be deprotected and further functionalized through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Deprotection using trifluoroacetic acid (TFA) followed by nucleophilic reagents like alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Various functionalized pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target proteins, thereby modulating their activity. The thioether group may also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the Boc-protected aminoethylthio group.
N-Boc-pyrrolidine: Contains a Boc-protected amino group but lacks the thioether functionality.
Thioether-containing pyrrolidines: Similar thioether functionality but different core structures.
Uniqueness: 1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione is unique due to the combination of the Boc-protected aminoethylthio group and the pyrrolidine-2,5-dione core
Properties
Molecular Formula |
C11H18N2O4S |
|---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
tert-butyl N-[2-(2,5-dioxopyrrolidin-1-yl)sulfanylethyl]carbamate |
InChI |
InChI=1S/C11H18N2O4S/c1-11(2,3)17-10(16)12-6-7-18-13-8(14)4-5-9(13)15/h4-7H2,1-3H3,(H,12,16) |
InChI Key |
OQPIXEARTJBOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSN1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)


![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)


![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)


![1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)

![(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal](/img/structure/B13674485.png)

